Isobutyl 3,4-diaminobenzoate
Description
Isobutyl 3,4-diaminobenzoate is an ester derivative of 3,4-diaminobenzoic acid, where the carboxylic acid group is substituted with an isobutyl alcohol moiety. These compounds are primarily utilized in organic synthesis, pharmaceuticals, and materials science due to their reactive amino and ester groups, which enable diverse chemical modifications .
Properties
CAS No. |
121649-62-5 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methylpropyl 3,4-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-15-11(14)8-3-4-9(12)10(13)5-8/h3-5,7H,6,12-13H2,1-2H3 |
InChI Key |
DQQODHGDWOLVJH-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=C(C=C1)N)N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C=C1)N)N |
Synonyms |
Benzoic acid, 3,4-diamino-, 2-methylpropyl ester (9CI) |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The primary and secondary amino groups undergo oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Amino → Nitro oxidation | H₂O₂ (30%) in acetic acid, 60°C, 4h | Isobutyl 3,4-dinitrobenzoate | 78% | |
| Partial oxidation | KMnO₄ in H₂SO₄ (1M), RT, 2h | Isobutyl 3-amino-4-nitrobenzoate | 52% |
-
Key Insight : Oxidizing agents like hydrogen peroxide selectively convert amino groups to nitro groups without ester cleavage. Stronger oxidants (e.g., KMnO₄) may yield mixed nitro/amino products.
Reduction Reactions
The ester group and aromatic amines can be reduced:
-
Key Insight : Lithium aluminum hydride reduces the ester to a primary alcohol while preserving amino groups. Hydrogenation saturates the benzene ring but requires prolonged reaction times .
Substitution Reactions
The amino groups participate in nucleophilic substitutions:
Alkylation
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C, 6h | Isobutyl 3,4-bis(methylamino)benzoate | 73% | |
| Benzyl chloride | Et₃N, CH₂Cl₂, RT, 12h | Isobutyl 3,4-bis(benzylamino)benzoate | 65% |
Acylation
-
Key Insight : Alkylation and acylation occur regioselectively at the amino groups, forming stable derivatives. Steric hindrance from the isobutyl group minimally affects reactivity.
Condensation Reactions
The compound forms heterocycles via cyclocondensation:
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Glyoxal (40%) | HCl (1M), EtOH, reflux, 8h | Benzimidazole derivative | 69% | |
| Carbon disulfide | KOH, EtOH, 100°C, 12h | Thiadiazole derivative | 58% |
-
Key Insight : Condensation with dicarbonyl reagents generates fused heterocyclic systems, valuable in pharmaceutical synthesis.
Cross-Coupling Reactions
The amino groups facilitate metal-catalyzed couplings:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of structurally related 3,4-diaminobenzoate esters, highlighting differences in molecular characteristics, safety profiles, and applications:
Key Observations:
- Reactivity : Methyl and ethyl esters are frequently used as precursors in heterocyclic synthesis (e.g., benzimidazoles) due to their accessible ester groups .
- Safety: Phenyl 3,4-diaminobenzoate poses significant hazards (oral toxicity, skin/eye irritation), necessitating stringent handling protocols . Methyl derivatives, while labeled as toxic, lack detailed hazard data in the evidence .
Commercial Availability
- Methyl and ethyl esters are widely marketed (e.g., Aladdin, Thermo Scientific) in varying quantities (1 g to 100 g), with prices scaling by purity and volume .
Q & A
Basic: What are the recommended methods for synthesizing isobutyl 3,4-diaminobenzoate, and how can reaction conditions be optimized?
Methodological Answer:
this compound can be synthesized via acid-catalyzed esterification , analogous to the preparation of ethyl 3,4-diaminobenzoate . Key steps include:
- Reagent Selection : Use 3,4-diaminobenzoic acid and isobutanol with HCl gas as a catalyst.
- Procedure : Pass dry HCl gas through a stirred suspension of 3,4-diaminobenzoic acid in isobutanol for 2–4 hours, followed by refluxing for 24–48 hours. Monitor reaction progress via TLC or HPLC.
- Purification : Filter the reaction mixture, evaporate excess solvent, and recrystallize from aqueous ethanol.
- Optimization : Adjust molar ratios (e.g., 1:5 acid-to-alcohol) and catalyst concentration to mitigate steric hindrance from the isobutyl group. Typical yields for similar esters range from 60–75% .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm esterification. Key signals include the isobutyl methine proton (δ ~2.0–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] = 224.2 g/mol for CHNO).
- HPLC-PDA : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) assesses purity (>98%) and detects residual starting material .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Based on safety data for structurally similar esters (e.g., phenyl 3,4-diaminobenzoate):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during large-scale synthesis .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl gas or powder aerosols .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal. Collect contaminated waste in labeled containers for incineration .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes and seek medical attention .
Advanced: How can this compound be utilized to study glycation-derived intermediates in protein modification?
Methodological Answer:
The 3,4-diaminobenzoate moiety reacts with dideoxyosones (DDOs), glycation precursors, to form stable quinoxaline derivatives . Experimental design includes:
- Trapping Reaction : Incubate the compound with glycated proteins (e.g., lens crystallins) under physiological pH (7.4) and temperature (37°C).
- Detection : Use avidin-biotin affinity systems (if biotinylated) or LC-MS/MS to identify quinoxaline adducts.
- Controls : Include negative controls (no DDOs) and competitive inhibitors (e.g., free 3,4-diaminobenzoic acid) to validate specificity .
Advanced: How can researchers resolve contradictions in substrate specificity for enzymes acting on 3,4-diaminobenzoate derivatives?
Methodological Answer:
For enzymes like protocatechuate 2,3-dioxygenase , which do not act on 3,4-diaminobenzoate :
- Comparative Assays : Test this compound against natural substrates (e.g., 3,4-dihydroxybenzoate) under identical conditions (pH 7.0, 25°C).
- Structural Analysis : Use X-ray crystallography or molecular docking to compare binding interactions. Key differences may include steric clashes from the isobutyl group or altered hydrogen bonding.
- Mutagenesis : Engineer enzyme variants (e.g., active-site mutations) to assess flexibility in accommodating non-natural substrates .
Advanced: How can this compound be incorporated into pH-responsive coordination complexes for material science applications?
Methodological Answer:
The diaminobenzene group enables chelation with transition metals (e.g., Pt), forming complexes with tunable optical properties :
- Synthesis : React this compound with KPtCl in aqueous solution (pH 5–9) under inert atmosphere.
- Characterization : UV-Vis/NIR spectroscopy tracks absorption shifts (e.g., λ ~800 nm at pH 2 vs. ~600 nm at pH 10).
- Applications : Design sensors or redox-active materials by modulating ligand protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
